GW4869

Description

Properties

IUPAC Name |

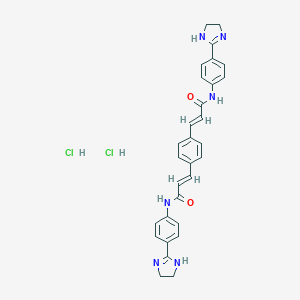

(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFKAZDTKIKLKT-CLEIDKRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW4869 discovery and chemical synthesis

An In-depth Technical Guide to the Discovery and Chemical Synthesis of GW4869

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and specific, non-competitive inhibitor of neutral sphingomyelinase (N-SMase), an enzyme crucial to cellular signaling and lipid metabolism. Its discovery has been pivotal in advancing our understanding of the role of ceramide in various physiological and pathological processes. Notably, this compound has become an indispensable pharmacological tool for investigating the biogenesis and release of exosomes, small extracellular vesicles involved in intercellular communication. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed account of its chemical synthesis.

Discovery of this compound

This compound was first identified through a high-throughput screening for inhibitors of neutral, magnesium-dependent sphingomyelinase. The seminal research was conducted by Luberto and colleagues at GlaxoSmithKline and published in 2002 in the Journal of Biological Chemistry[1]. This foundational study established this compound as a potent and selective inhibitor of N-SMase[1].

The researchers demonstrated that this compound functions as a noncompetitive inhibitor of N-SMase in vitro, with a half-maximal inhibitory concentration (IC50) of 1 µM[1]. A key finding of this initial study was the compound's selectivity; it did not inhibit acid sphingomyelinase (A-SMase) at concentrations up to 150 µM[1]. This selectivity is a critical attribute that allows for the specific interrogation of N-SMase-dependent pathways.

Further experiments in cellular models, specifically MCF7 breast cancer cells, confirmed the inhibitory action of this compound on N-SMase activity. Treatment with this compound was shown to block tumor necrosis factor (TNF)-induced hydrolysis of sphingomyelin and the subsequent accumulation of ceramide, a key downstream signaling molecule[1]. These findings solidified the role of this compound as a valuable tool for studying the cellular functions of N-SMase.

Chemical Synthesis of this compound

The chemical name for this compound is N,N'-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3,3'-p-phenylenebis(acrylamide) dihydrochloride. While the original discovery paper by Luberto et al. focused on its biological activity, the detailed synthetic route has been reported in subsequent literature and patents. The synthesis is a multi-step process that involves the formation of the bis-acrylamide backbone followed by the introduction of the dihydroimidazoline moieties.

Synthetic Protocol

A plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles for the formation of amides and imidazolines. The following is a representative, though not explicitly detailed, synthetic scheme.

Step 1: Synthesis of the Bis-Acryloyl Chloride Intermediate

The synthesis would likely begin with terephthalic acid, which is converted to its corresponding diacyl chloride. This intermediate is then reacted with a suitable vinylating agent to form the p-phenylenebis(acryloyl chloride).

Step 2: Amidation with 4-(4,5-dihydro-1H-imidazol-2-yl)aniline

The bis-acryloyl chloride is then reacted with two equivalents of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline in the presence of a base to form the desired bis-acrylamide product.

Step 3: Salt Formation

Finally, the free base of this compound is treated with hydrochloric acid to yield the dihydrochloride salt, which is the form typically used in biological experiments to improve solubility.

Quantitative Data Summary

| Parameter | Value | Reference |

| IC50 (N-SMase) | 1 µM | [1] |

| Selectivity | No inhibition of A-SMase up to 150 µM | [1] |

| Chemical Formula | C30H30Cl2N6O2 | |

| Molecular Weight | 577.50 g/mol |

Mechanism of Action and Biological Effects

This compound exerts its biological effects primarily through the inhibition of neutral sphingomyelinase. N-SMase is responsible for the hydrolysis of sphingomyelin to ceramide and phosphocholine. By inhibiting this enzyme, this compound effectively reduces the cellular levels of ceramide.

dot

Caption: Mechanism of action of this compound.

Ceramide is a bioactive lipid that plays a critical role in various cellular processes, including the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The fusion of these MVBs with the plasma membrane results in the release of their ILV content as exosomes. By reducing ceramide production, this compound inhibits the budding of ILVs into MVBs, thereby blocking exosome biogenesis and release.

Experimental Protocols

N-SMase Inhibition Assay (In Vitro)

This protocol is adapted from the methods described in the original discovery paper by Luberto et al.[1].

-

Enzyme Source: Prepare a lysate from cells known to express N-SMase (e.g., MCF7 cells).

-

Substrate Preparation: Prepare liposomes containing [14C]sphingomyelin.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, [14C]sphingomyelin liposomes, and varying concentrations of this compound (or vehicle control) in a buffer containing MgCl2.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of [14C]phosphocholine produced using a phosphorimager or scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

// Nodes A [label="Prepare Cell Lysate\n(N-SMase Source)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare [14C]sphingomyelin\nLiposomes (Substrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Set up Reaction:\nLysate + Substrate + this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Stop Reaction &\nExtract Lipids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Separate Lipids by TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Quantify [14C]phosphocholine", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Calculate % Inhibition & IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }``` Caption: Workflow for in vitro N-SMase inhibition assay.

Inhibition of Exosome Release from Cultured Cells

This protocol provides a general framework for assessing the effect of this compound on exosome secretion.

-

Cell Culture: Plate cells of interest (e.g., RAW 264.7 macrophages) in exosome-depleted fetal bovine serum (FBS) containing medium.

-

Treatment: Treat the cells with the desired concentration of this compound (typically 5-20 µM) or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).

-

Conditioned Media Collection: Collect the cell culture supernatant (conditioned media).

-

Exosome Isolation: Isolate exosomes from the conditioned media using standard techniques such as ultracentrifugation, size-exclusion chromatography, or commercially available precipitation kits.

-

Quantification: Quantify the isolated exosomes. This can be done by measuring the total protein content (e.g., via BCA assay), nanoparticle tracking analysis (NTA), or by western blotting for exosomal markers (e.g., CD63, CD9, Alix).

-

Data Analysis: Compare the amount of exosomes released from this compound-treated cells to that from control-treated cells.

Conclusion

The discovery of this compound has been a landmark achievement in the field of lipid biology and extracellular vesicle research. Its specificity as a noncompetitive inhibitor of neutral sphingomyelinase has provided researchers with a powerful tool to dissect the intricate roles of the N-SMase/ceramide pathway in health and disease. From its initial identification through high-throughput screening to its widespread use in inhibiting exosome biogenesis, this compound continues to be a cornerstone compound for scientists and drug development professionals. The detailed understanding of its chemical synthesis and biological activity presented in this guide serves as a valuable resource for its effective application in research and the exploration of its therapeutic potential.

References

The Core Mechanism of GW4869 in Exosome Biogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosomes, nano-sized extracellular vesicles, have emerged as critical mediators of intercellular communication, playing a pivotal role in both physiological and pathological processes. Their biogenesis is a complex process, with multiple pathways contributing to their formation and release. One of the key, non-ESCRT (Endosomal Sorting Complexes Required for Transport) dependent pathways involves the enzymatic activity of neutral sphingomyelinase (nSMase). GW4869, a potent and specific noncompetitive inhibitor of nSMase, has become an invaluable tool for researchers studying exosome biology and exploring their therapeutic potential. This technical guide provides a comprehensive overview of the mechanism of action of this compound on exosome biogenesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of nSMase and Ceramide Synthesis

The primary mechanism of action of this compound is the inhibition of neutral sphingomyelinase (nSMase), with a particular selectivity for nSMase2.[1][2] nSMase is a key enzyme that catalyzes the hydrolysis of sphingomyelin, a major component of the cell membrane, into phosphocholine and the bioactive lipid, ceramide.[3][4]

Ceramide plays a crucial structural role in the biogenesis of exosomes. It induces a negative curvature in the membrane of multivesicular bodies (MVBs), which facilitates the inward budding of the endosomal membrane to form intraluminal vesicles (ILVs).[1][5] These ILVs are the precursors to exosomes. Once formed, MVBs can fuse with the plasma membrane, releasing the ILVs into the extracellular space as exosomes.[3][5]

By inhibiting nSMase2, this compound effectively blocks the production of ceramide at the endosomal membrane.[6] This lack of ceramide prevents the necessary membrane curvature for ILV formation, thereby inhibiting the biogenesis of exosomes through this pathway.[1][5] It is important to note that this compound's effect is on the formation of exosomes, and it has been reported that it does not significantly affect the size of the vesicles that are released.[7]

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on nSMase activity and subsequent exosome release has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for nSMase | 1 µM | In vitro enzyme assay | [1][2][8] |

| Selectivity | No inhibition of acid sphingomyelinase (aSMase) at concentrations up to 150 µM | In vitro enzyme assay | [8] |

| Working Concentration for Exosome Inhibition | 5 µM - 20 µM | Various cell lines (e.g., GT1-7, RAW264.7, PC-3, RM-1) | [5][6][9] |

| Cell Line | This compound Concentration | Reduction in Exosome Release | Method of Quantification | Reference |

| RAW264.7 macrophages | 10 µM | 22% | Acetylcholinesterase (AChE) activity | [5][7] |

| RAW264.7 macrophages | 20 µM | Further enhanced reduction | Acetylcholinesterase (AChE) activity | [5][7] |

| Primary cortical neurons | 10 µM | 56% | Not specified | [7] |

| PC-3 prostate cancer cells | 10 µM | 57% | CD63 expression | [9] |

| RM-1 prostate cancer cells | 10 µM | 54% | CD63 expression | [9] |

| U937 cells | Not specified | Significant decrease | Protein content of isolated exosomes | [10] |

| GT1-7 cells | Not specified | Decreasing exosome release with increasing concentration | qNano quantitation | [6] |

Experimental Protocols

This compound Treatment and Exosome Isolation

Objective: To inhibit exosome biogenesis using this compound and isolate the remaining extracellular vesicles.

Materials:

-

Cell culture medium

-

This compound (Sigma-Aldrich or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Centrifuge tubes

-

Ultracentrifuge

Protocol:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare a stock solution of this compound in DMSO. A common stock concentration is 2.5 mg/mL.[9]

-

On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentration (typically 5-20 µM). A vehicle control using an equivalent amount of DMSO should be prepared.

-

Replace the existing cell culture medium with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired period (e.g., 24-48 hours).

-

Collect the conditioned medium from both treated and control cells.

-

To isolate exosomes, perform a series of differential centrifugations: a. Centrifuge the conditioned medium at 2,000 x g for 30 minutes to remove cells and debris.[5] b. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.[5] c. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 10 hours at 4°C to pellet the exosomes.[5] d. Discard the supernatant and resuspend the exosome pellet in sterile PBS.

Quantification of Exosome Concentration using Nanoparticle Tracking Analysis (NTA)

Objective: To determine the concentration and size distribution of isolated exosomes.

Materials:

-

Isolated exosome suspension

-

Particle-free PBS

-

Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

Protocol:

-

Dilute the isolated exosome suspension in particle-free PBS to achieve an optimal particle concentration for NTA analysis (typically between 2 x 10⁸ and 8 x 10⁸ particles/mL).[11]

-

Load the diluted sample into the NTA instrument.

-

Capture several videos (e.g., 3-5) of the particles undergoing Brownian motion.

-

The NTA software will analyze the videos to determine the size and concentration of the particles.

-

Compare the particle concentration between the this compound-treated and control samples to quantify the extent of exosome release inhibition.

Neutral Sphingomyelinase (nSMase) Activity Assay

Objective: To measure the enzymatic activity of nSMase in cell lysates.

Materials:

-

Cell lysates from control and this compound-treated cells

-

Neutral Sphingomyelinase Activity Assay Kit (e.g., Echelon Biosciences, K-1800)

-

Microplate reader

Protocol:

-

Prepare cell lysates according to the assay kit manufacturer's instructions.

-

Add the cell lysate samples to a 96-well plate.

-

Prepare the reaction mixture containing the nSMase substrate (sphingomyelin) and other necessary reagents as per the kit protocol.

-

Initiate the enzymatic reaction by adding the reaction mixture to the wells containing the cell lysates.

-

Incubate the plate at 37°C for the recommended time (typically 2-4 hours).[12]

-

The assay utilizes a coupled enzyme reaction that results in a colorimetric or fluorometric product.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

The signal is proportional to the nSMase activity in the sample. Compare the activity between control and this compound-treated samples.

Quantification of Ceramide Levels

Objective: To measure the intracellular levels of ceramide.

Materials:

-

Cell pellets from control and this compound-treated cells

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for ceramide species

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Harvest cells and perform lipid extraction from the cell pellets using a method such as the Bligh-Dyer extraction.

-

Add internal standards for various ceramide species to the samples for accurate quantification.

-

Analyze the lipid extracts using an LC-MS/MS system.

-

Separate the different ceramide species using a suitable chromatography column.

-

Detect and quantify the individual ceramide species using tandem mass spectrometry.

-

Compare the levels of different ceramide species between the control and this compound-treated samples.

Western Blot Analysis of Exosome Markers

Objective: To confirm the presence and quantify the relative abundance of exosome-specific proteins.

Materials:

-

Isolated exosome pellets

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against exosome markers (e.g., CD9, CD63, CD81, Alix, TSG101)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the isolated exosome pellets using a suitable lysis buffer.

-

Determine the protein concentration of the exosome lysates.

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against exosome markers overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Densitometric analysis can be performed to quantify the relative abundance of the exosome markers.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound action on exosome biogenesis.

Caption: Experimental workflow for studying the effect of this compound.

Conclusion

This compound serves as a critical pharmacological tool for elucidating the role of the nSMase-ceramide pathway in exosome biogenesis. Its specific, noncompetitive inhibition of nSMase2 provides a means to dissect this ESCRT-independent mechanism of ILV formation. By understanding the precise mechanism of action, researchers can confidently employ this compound in their studies to investigate the multifaceted functions of exosomes in health and disease, and to explore the potential of targeting exosome biogenesis for therapeutic intervention. The protocols and data presented in this guide offer a solid foundation for designing and interpreting experiments aimed at unraveling the intricate world of exosome biology.

References

- 1. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 2. This compound | nSMase inhibitor | Probechem Biochemicals [probechem.com]

- 3. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. GW 4869 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 9. Blocking secretion of exosomes by this compound dampens CD8+ T cell exhaustion and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibition of Exosome Release Sensitizes U937 Cells to PEGylated Liposomal Doxorubicin [frontiersin.org]

- 11. The Complete Exosome Workflow Solution: From Isolation to Characterization of RNA Cargo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

GW4869: A Technical Guide to a Noncompetitive Neutral Sphingomyelinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW4869 is a potent and specific, cell-permeable, noncompetitive inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2.[1][2][3] It has emerged as an invaluable pharmacological tool for investigating the roles of nSMase and the sphingomyelin-ceramide signaling pathway in a multitude of cellular processes.[4][5] This pathway is integral to the regulation of apoptosis, inflammation, and the biogenesis of exosomes.[4][6][7] Consequently, this compound is widely utilized to elucidate the pathological and physiological functions of these processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction to this compound and the Sphingomyelin Pathway

The sphingomyelin pathway is a critical signaling cascade initiated by the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine.[4][7] This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH into acid sphingomyelinases (aSMases) and neutral sphingomyelinases (nSMases).[4] Ceramide, the bioactive lipid product, acts as a second messenger, influencing a diverse range of cellular responses from proliferation and differentiation to apoptosis and inflammation.[5][8]

This compound specifically targets nSMase, distinguishing it from aSMase, and thereby allowing for the targeted investigation of the neutral sphingomyelin pathway.[1][9] Its noncompetitive mode of inhibition suggests that it does not bind to the active site of the enzyme but rather to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity.[3][10] A primary and widely studied consequence of nSMase inhibition by this compound is the blockade of exosome biogenesis and release.[6][11][12] Exosomes are small extracellular vesicles involved in intercellular communication, and their formation is, in part, dependent on the ceramide-induced budding of multivesicular bodies.[6][13]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a quick reference for experimental design.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 1 µM | Rat Brain nSMase | [1][2][3] |

| Ki | 1.7 µM (competitive) | Bovine Brain nSMase2 | [10] |

| Selectivity | No inhibition of aSMase up to 150 µM | Human aSMase | [1][9] |

Table 2: In Vitro Experimental Concentrations

| Cell Line | Concentration | Effect | Reference |

| MCF7 | 10-20 µM | Inhibition of TNF-α-induced sphingomyelin hydrolysis and cell death | [1][14] |

| RAW264.7 | 10-20 µM | Attenuation of LPS-triggered exosome generation | [13][14] |

| Various | 20 µM | Decreased cell viability | [15] |

Table 3: In Vivo Experimental Dosages

| Animal Model | Dosage | Route of Administration | Effect | Reference |

| Mice | 1.25 mg/kg | Intraperitoneal (i.p.) | Reduced brain ceramide and amyloid plaque formation | [1] |

| Mice (Sepsis Model) | 2.5 µg/g | Intraperitoneal (i.p.) | Decreased serum exosomes and pro-inflammatory cytokines | [13][14] |

| Diabetic Mice | 1 µg/g (daily for 5 days) | Intraperitoneal (i.p.) | Investigating the role of exosomes in cardioprotection | [16] |

Experimental Protocols

Neutral Sphingomyelinase (nSMase) Activity Assay

This protocol is a generalized procedure for determining nSMase activity in cell lysates, adapted from methodologies where this compound is used as an inhibitor.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM DTT, protease inhibitors)

-

[¹⁴C]-Sphingomyelin

-

This compound stock solution (e.g., 1.5 mM in DMSO with 5% methanesulfonic acid for solubilization)[1]

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂)

-

Chloroform/Methanol (2:1, v/v)

-

Scintillation counter

Procedure:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

-

Inhibitor Pre-incubation: Pre-incubate the cell lysate with the desired concentration of this compound (or vehicle control) for 30 minutes at 37°C.

-

Enzyme Reaction: Initiate the reaction by adding [¹⁴C]-Sphingomyelin to the lysate in the reaction buffer. Incubate for 1-2 hours at 37°C.

-

Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v) to extract the lipids.

-

Phase Separation: Centrifuge to separate the aqueous and organic phases. The product, [¹⁴C]-phosphocholine, will be in the aqueous phase.

-

Quantification: Measure the radioactivity in the aqueous phase using a scintillation counter to determine nSMase activity.

Exosome Isolation and Quantification

This protocol outlines a standard differential ultracentrifugation method for isolating exosomes from cell culture supernatant following this compound treatment.

Materials:

-

Conditioned cell culture medium (from cells treated with this compound or vehicle)

-

Phosphate-buffered saline (PBS)

-

Ultracentrifuge and appropriate rotors

-

Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

Procedure:

-

Cell Culture: Culture cells to 70-80% confluency and then treat with this compound (e.g., 10 µM) or vehicle in exosome-depleted media for 24-48 hours.[17]

-

Initial Centrifugation: Collect the conditioned medium and centrifuge at 300 x g for 10 minutes to pellet cells.[17]

-

Debris Removal: Transfer the supernatant and centrifuge at 2,000 x g for 20-25 minutes to remove dead cells and debris.[17]

-

Microvesicle Removal: Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes to pellet larger vesicles.

-

Exosome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes to pellet exosomes.

-

Washing: Discard the supernatant and resuspend the exosome pellet in a large volume of PBS. Repeat the 100,000 x g ultracentrifugation step.

-

Final Resuspension: Resuspend the final exosome pellet in a small volume of PBS.

-

Quantification: Determine the size distribution and concentration of the isolated exosomes using Nanoparticle Tracking Analysis.[17][18]

Visualizations

Signaling Pathway Diagram

Caption: The Sphingomyelin-Ceramide signaling pathway and the inhibitory action of this compound on nSMase.

Experimental Workflow Diagram

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibiting extracellular vesicles formation and release: a review of EV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sphingomyelin - Wikipedia [en.wikipedia.org]

- 8. The sphingomyelin-ceramide signaling pathway is involved in oxidized low density lipoprotein-induced cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ceramide synthesis regulates biogenesis and packaging of exosomal MALAT1 from adipose derived stem cells, increases dermal fibroblast migration and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blockade of lncRNA-ASLNCS5088-enriched exosome generation in M2 macrophages by this compound dampens the effect of M2 macrophages on orchestrating fibroblast activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. Neutral sphingomyelinase inhibition promotes local and network degeneration in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Exosome Isolation Protocols and Quantification Guidelines | Separation Science [sepscience.com]

The Role of GW4869 in Blocking Ceramide-Mediated MVB Budding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role of GW4869 as a potent inhibitor of ceramide-mediated budding of multivesicular bodies (MVBs) and subsequent exosome release. We will delve into the underlying molecular mechanisms, present key quantitative data, detail experimental protocols, and visualize the involved pathways and workflows.

Introduction: The ESCRT-Independent Pathway of Exosome Formation

Exosomes are small extracellular vesicles originating as intraluminal vesicles (ILVs) within multivesicular bodies (MVBs).[1] While the endosomal sorting complex required for transport (ESCRT) machinery is a well-established pathway for ILV formation, an alternative, ESCRT-independent mechanism has been identified, which relies on the bioactive lipid, ceramide.[2][3] This pathway is initiated by the enzymatic activity of neutral sphingomyelinase (nSMase), which catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[4][5]

The unique conical shape of ceramide induces spontaneous negative curvature in the endosomal membrane, facilitating the inward budding of ILVs.[6][7] These ceramide-enriched ILVs are then released as exosomes upon the fusion of the MVB with the plasma membrane.[8][9]

This compound: A Specific Inhibitor of Neutral Sphingomyelinase

This compound is a cell-permeable and non-competitive inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2, which is pivotal in the ceramide-dependent exosome biogenesis pathway.[10][11][12] By inhibiting nSMase activity, this compound effectively blocks the production of ceramide at the endosomal membrane, thereby preventing the inward budding of MVBs and the subsequent release of exosomes.[9][11] It is a widely used pharmacological tool to study the roles of nSMase and ceramide-mediated signaling in various biological processes.[12] Notably, this compound is selective for nSMase and does not inhibit acid sphingomyelinase (aSMase) at concentrations up to 150 μM.[11][13]

Quantitative Data on this compound Inhibition

The efficacy of this compound in inhibiting nSMase activity and exosome release has been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Reference |

| IC50 for nSMase | 1 µM | [10][14] |

| Selectivity | Does not inhibit acid SMase at concentrations up to 150 µM | [13] |

| Mechanism of Action | Non-competitive inhibitor of neutral sphingomyelinase | [10][11] |

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| MCF7 | 10 µM | 30 min (pre-incubation) | Partially inhibited TNF-induced sphingomyelin hydrolysis. | [14][15] |

| MCF7 | 20 µM | 30 min (pre-incubation) | Completely protected from TNF-induced loss of sphingomyelin. | [14][15] |

| RAW 264.7 | 10 µM | 2 hours (pre-incubation) | Significantly inhibited LPS-induced release of exosomes and pro-inflammatory cytokines. | [11][14] |

| RAW 264.7 | 20 µM | 2 hours (pre-incubation) | Further enhanced the inhibition of LPS-induced exosome release. | [9][15] |

| Oli-neu | 5 µM | Not specified | Markedly reduced exosome release. | [16] |

| hUCB-MSCs | 2 µM | 5 days | Inhibition of exosome release. | [17] |

| PC-3 | 10 µM | 48 hours | Inhibition of exosome release. |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in appropriate culture dishes and allow them to adhere for 24 hours. For exosome collection, it is recommended to use exosome-depleted fetal bovine serum (FBS).[9]

-

This compound Preparation: this compound is typically stored as a stock solution in DMSO at -80°C.[15] Immediately before use, the stock solution can be diluted in culture medium to the desired working concentration (e.g., 10-20 µM).[15] Note that the final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) and a vehicle control with the same DMSO concentration should be included.

-

Treatment: Pre-treat the cells with the this compound-containing medium or vehicle control for a specified period (e.g., 2 hours) before inducing exosome release with a stimulus (e.g., LPS) or for the entire duration of the experiment, depending on the experimental design.[9]

Exosome Isolation

A standard method for exosome isolation from conditioned media is differential ultracentrifugation:[9]

-

Collect the conditioned medium and centrifuge at 2,000 x g for 30 minutes to remove cells and debris.[9]

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.[9]

-

Filter the resulting supernatant through a 0.22 µm filter.

-

Ultracentrifuge the supernatant at 100,000 x g for 70-120 minutes at 4°C to pellet the exosomes.

-

Wash the exosome pellet with phosphate-buffered saline (PBS) and repeat the ultracentrifugation step.

-

Resuspend the final exosome pellet in PBS for downstream analysis.

Quantification of Exosome Release

-

Nanoparticle Tracking Analysis (NTA): NTA is a common method to determine the size distribution and concentration of isolated exosomes.

-

Protein Quantification: The total protein content of the isolated exosome fraction can be measured using a BCA protein assay, providing an estimate of the exosome quantity.[18]

-

Western Blotting: The expression of exosome-specific markers, such as CD63 and TSG101, can be analyzed by Western blotting of cell lysates and isolated exosome fractions to confirm the inhibition of exosome release.[11][19]

Neutral Sphingomyelinase (nSMase) Activity Assay

Several commercial kits are available for measuring nSMase activity. A common method is an enzyme-coupled assay:[20][21]

-

Principle: nSMase hydrolyzes sphingomyelin to ceramide and phosphorylcholine. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide, which is detected using a colorimetric or fluorometric probe.[21]

-

Procedure:

-

Prepare cell or tissue lysates.

-

Incubate the lysate with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, and a detection reagent.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

The nSMase activity is proportional to the signal generated.

-

Conclusion

This compound is an invaluable tool for investigating the ceramide-mediated, ESCRT-independent pathway of exosome biogenesis. Its specific and potent inhibition of nSMase allows for the targeted disruption of this pathway, enabling researchers to elucidate the functional roles of exosomes in a wide array of physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for designing and executing experiments aimed at understanding and manipulating this fundamental cellular process.

References

- 1. Unraveling the Mechanisms that Specify Molecules for Secretion in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide Triggers Budding of Exosome Vesicles into Multivesicular Endosomes | Semantic Scholar [semanticscholar.org]

- 3. Role of Ceramides and Lysosomes in Extracellular Vesicle Biogenesis, Cargo Sorting and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Exosome Inhibitor (this compound) [sbsgenetech.com]

- 12. This compound Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. glpbio.com [glpbio.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | Inhibition of Exosome Release Sensitizes U937 Cells to PEGylated Liposomal Doxorubicin [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]

The Genesis of a Key Biological Tool: A Historical and Technical Guide to the Development of GW4869

For researchers, scientists, and professionals in drug development, a deep understanding of the tools of the trade is paramount. This guide provides a comprehensive historical and technical overview of GW4869, a pivotal inhibitor of neutral sphingomyelinase, tracing its journey from discovery to its establishment as a critical research compound.

Abstract

This compound emerged in the early 21st century as a potent and selective, noncompetitive inhibitor of neutral sphingomyelinase (N-SMase), an enzyme central to the production of the bioactive lipid ceramide. Its discovery through high-throughput screening and subsequent characterization have provided the scientific community with an invaluable pharmacological tool to dissect the intricate roles of the sphingomyelin-ceramide signaling pathway in a multitude of cellular processes. This technical guide delves into the historical context of this compound's development, presenting key quantitative data, detailed experimental protocols from its initial characterization, and a visualization of the signaling pathway it was first shown to modulate.

Historical Context and Discovery

The story of this compound begins with the growing interest in the role of sphingolipids as signaling molecules in the late 20th century. Ceramide, in particular, was identified as a key second messenger involved in cellular responses to stress, including apoptosis, inflammation, and cell cycle arrest. A primary route for ceramide generation is the hydrolysis of sphingomyelin by sphingomyelinases (SMases). These enzymes are broadly classified based on their optimal pH into acid and neutral sphingomyelinases.

By the early 2000s, the need for specific pharmacological inhibitors to elucidate the distinct roles of these SMase isoforms was apparent. This led to a high-throughput screening effort to identify compounds that could selectively inhibit neutral sphingomyelinase. In 2002, a seminal paper by Luberto and colleagues in the Journal of Biological Chemistry announced the discovery of this compound.[1] This compound was identified as a potent, noncompetitive inhibitor of N-SMase.

Early investigations with this compound focused on its ability to block the effects of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine known to activate N-SMase. These initial studies demonstrated that this compound could prevent TNF-α-induced sphingomyelin hydrolysis and subsequent apoptotic cell death in MCF-7 breast cancer cells. This provided crucial early evidence for the role of N-SMase in mediating the cytotoxic effects of TNF-α. A significant subsequent discovery in 2008 revealed that this compound could also inhibit the secretion of extracellular vesicles (exosomes), a finding that has since opened up new avenues of research into its applications.

Quantitative Data

The initial characterization of this compound yielded critical quantitative data that established its potency and selectivity. This information remains fundamental to its application in research today.

| Parameter | Value | Cell/System | Reference |

| IC50 (N-SMase) | 1 µM | In vitro enzyme assay | [1][2][3] |

| Inhibition Type | Noncompetitive | In vitro enzyme assay | [1][2][3] |

| Cellular Efficacy (Partial Inhibition of SM Hydrolysis) | 10 µM | TNF-α-treated MCF-7 cells | [4] |

| Cellular Efficacy (Complete Inhibition of SM Hydrolysis) | 20 µM | TNF-α-treated MCF-7 cells | [4] |

| Selectivity | No inhibition of acid SMase at concentrations up to 150 µM | In vitro enzyme assay |

Key Experimental Protocols

The following protocols are based on the methodologies described in the early publications that characterized this compound.

In Vitro Neutral Sphingomyelinase (N-SMase) Activity Assay (Early 2000s Method)

This assay measures the enzymatic activity of N-SMase in vitro and was crucial for determining the IC50 and inhibitory mechanism of this compound.

Materials:

-

N-SMase enzyme preparation (e.g., from bovine brain or recombinant source)

-

[¹⁴C]Sphingomyelin (radiolabeled substrate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100

-

This compound stock solution (in DMSO)

-

Chloroform/Methanol (2:1, v/v)

-

Scintillation fluid and counter

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer.

-

Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures and pre-incubate with the N-SMase enzyme preparation for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]sphingomyelin to a final concentration of 0.2 µCi per reaction.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 1.5 mL of chloroform/methanol (2:1, v/v).

-

Vortex the tubes and centrifuge to separate the organic and aqueous phases. The product of the reaction, [¹⁴C]phosphocholine, will be in the upper aqueous phase, while the unreacted [¹⁴C]sphingomyelin remains in the lower organic phase.

-

Carefully collect a sample of the upper aqueous phase and transfer it to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the radioactivity in the this compound-treated samples to the control samples.

Cellular Sphingomyelin Hydrolysis Assay in MCF-7 Cells

This assay was used to confirm the activity of this compound in a cellular context by measuring its ability to inhibit TNF-α-induced breakdown of sphingomyelin.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

[¹⁴C]Choline or [¹⁴C]Serine for metabolic labeling

-

Human TNF-α

-

This compound stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Phosphorimager or autoradiography film

Procedure:

-

Seed MCF-7 cells in culture plates and allow them to adhere and grow to near confluence.

-

Metabolically label the cellular sphingomyelin by incubating the cells with [¹⁴C]choline or [¹⁴C]serine in the growth medium for 24-48 hours.

-

Wash the cells with PBS to remove unincorporated radiolabel.

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO for control) in fresh medium for 30 minutes.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for the desired time period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and harvest them.

-

Extract the total lipids from the cell pellet using an appropriate solvent system (e.g., chloroform/methanol).

-

Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system to resolve sphingomyelin from other lipids.

-

Visualize and quantify the radiolabeled sphingomyelin spot using a phosphorimager or by autoradiography.

-

Determine the extent of sphingomyelin hydrolysis by comparing the amount of remaining [¹⁴C]sphingomyelin in TNF-α-treated cells with and without this compound.

Visualizing the Initial Signaling Pathway

The initial research on this compound focused on its impact on the TNF-α signaling pathway leading to apoptosis. The following diagram illustrates the key components of this pathway as understood at the time of this compound's discovery.

References

An In-depth Technical Guide to the Primary Molecular Targets of GW4869 in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW4869 is a widely utilized pharmacological agent in cell biology and preclinical research, primarily known for its potent and specific inhibition of exosome biogenesis and secretion. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in mammalian cells, its mechanism of action, and the downstream cellular consequences. This document is intended to serve as a detailed resource for researchers employing this compound in their experimental designs.

Primary Molecular Target: Neutral Sphingomyelinase 2 (nSMase2)

The principal molecular target of this compound in mammalian cells is neutral sphingomyelinase 2 (nSMase2) , also known as sphingomyelin phosphodiesterase 3 (SMPD3).[1][2][3][4] this compound functions as a non-competitive inhibitor of nSMase2.[2][5] This inhibition is highly selective for the neutral isoform of sphingomyelinase over the acidic isoform (aSMase).[6]

Mechanism of Action

nSMase2 is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[7] Ceramide is a critical lipid second messenger involved in a myriad of cellular processes, including the biogenesis of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). These MVBs can subsequently fuse with the plasma membrane to release their ILVs into the extracellular space as exosomes.

By inhibiting nSMase2, this compound effectively blocks the production of ceramide at the endosomal membrane, a crucial step for the inward budding of the endosomal membrane to form ILVs.[8] This disruption of ILV formation ultimately leads to a significant reduction in the secretion of exosomes from the cell.[2][9]

Quantitative Inhibition Data

The inhibitory potency of this compound against nSMase2 has been quantified in various studies. The most commonly reported value is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Target Enzyme | Species | Comments |

| IC50 | 1 µM | Neutral Sphingomyelinase (nSMase) | Rat Brain | Non-competitive inhibition.[2][5] |

| Selectivity | No inhibition of aSMase | Acid Sphingomyelinase (aSMase) | Human | Tested at concentrations up to 150 µM.[6] |

Signaling Pathways Modulated by this compound

The inhibition of nSMase2 by this compound initiates a cascade of downstream effects by modulating ceramide-dependent signaling pathways.

Exosome Biogenesis Pathway

The primary and most studied pathway affected by this compound is the exosome biogenesis and secretion pathway. The following diagram illustrates the key steps and the point of intervention by this compound.

Ceramide-Dependent Signaling

Beyond exosome formation, ceramide acts as a signaling molecule in various other pathways, including apoptosis, cell cycle arrest, and inflammation. By reducing ceramide levels, this compound can influence these processes. For instance, ceramide can activate protein phosphatases like PP2A, which in turn dephosphorylates and inactivates pro-survival kinases such as Akt/PKB.[7] Therefore, this compound-mediated reduction in ceramide can lead to increased Akt activity in certain contexts.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effects.

In Vitro nSMase2 Activity Assay

This protocol is adapted from established methods to measure nSMase2 activity in cell lysates.[10]

Materials:

-

Cell lysate containing nSMase2

-

[¹⁴C]Sphingomyelin (radiolabeled substrate)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.4), 0.1% Triton X-100, 10 mM MgCl₂, 10 mM DTT, 10 nM phosphatidylserine, 1 mg/ml BSA

-

This compound or other inhibitors

-

Chloroform:methanol (2:1, v/v)

-

0.5 M NaCl

-

Scintillation counter and vials

Procedure:

-

Prepare the enzyme by homogenizing cells and collecting the post-nuclear supernatant. Protein concentration should be determined using a standard method (e.g., BCA assay).

-

In a microcentrifuge tube, combine 10 µg of total protein from the cell lysate with the assay buffer.

-

Add this compound to the desired final concentration. For a control, add the vehicle (e.g., DMSO).

-

Pre-incubate the mixture for 15-30 minutes at 37°C.

-

Initiate the reaction by adding [¹⁴C]sphingomyelin (10 nmol/100,000 dpm).

-

Incubate the reaction for 30 minutes at 37°C.

-

Terminate the reaction by adding 1 ml of chloroform:methanol (2:1) followed by 0.2 ml of 0.5 M NaCl.

-

Vortex the tubes and centrifuge to separate the phases.

-

Transfer a known volume of the upper aqueous phase (containing the radiolabeled phosphocholine product) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate nSMase2 activity based on the amount of [¹⁴C]phosphocholine produced per unit of time and protein.

Western Blot Analysis of nSMase2 and Exosomal Markers

This protocol outlines the steps for detecting changes in nSMase2 protein levels and the abundance of exosomal markers in cell lysates and isolated exosomes following this compound treatment.[8][11]

Materials:

-

Cells treated with this compound or vehicle control

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Exosome isolation kit or ultracentrifugation equipment

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-nSMase2, anti-CD63, anti-Alix, anti-TSG101)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Cell Lysates: Lyse this compound-treated and control cells in lysis buffer. Determine protein concentration using the BCA assay.

-

Exosome Isolation: Isolate exosomes from the conditioned media of treated and control cells using either differential ultracentrifugation or a commercial exosome isolation kit. Lyse the exosome pellet in lysis buffer and determine the protein concentration.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify band intensities using image analysis software.

-

Quantification of Exosome Secretion by Nanoparticle Tracking Analysis (NTA)

NTA is a method used to determine the size distribution and concentration of nanoparticles in a sample.[12][13]

Materials:

-

Conditioned media from this compound-treated and control cells

-

Phosphate-buffered saline (PBS), filtered

-

Nanoparticle Tracking Analyzer (e.g., NanoSight)

Procedure:

-

Collect conditioned media from cells treated with this compound or vehicle.

-

Perform a series of low-speed centrifugations (e.g., 300 x g for 10 min, followed by 2000 x g for 10 min) to remove cells and debris.

-

Filter the supernatant through a 0.22 µm filter to remove larger particles.

-

Dilute the sample in filtered PBS to achieve an optimal particle concentration for NTA analysis (typically 20-100 particles per frame).

-

Load the diluted sample into the NTA instrument.

-

Record multiple videos (e.g., 3-5 videos of 60 seconds each) for each sample.

-

Analyze the videos using the NTA software to determine the particle concentration and size distribution.

-

Compare the particle concentrations between this compound-treated and control samples to quantify the inhibition of exosome secretion.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound and to ensure that observed effects on exosome secretion are not due to a general decrease in cell viability.[14][15][16][17]

Materials:

-

Cells in a 96-well plate

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle-only control.

-

After the incubation period, remove the treatment media.

-

Add 50 µL of serum-free media and 50 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Off-Target Effects and Other Considerations

While this compound is a specific inhibitor of nSMase2, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have reported that this compound can influence other cellular processes independently of nSMase2 inhibition, such as inflammatory responses and other signaling pathways.[17] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to validate that the observed effects are indeed due to the inhibition of nSMase2.

Conclusion

This compound is an invaluable tool for studying the roles of nSMase2 and exosomes in a wide range of biological processes. Its primary molecular target is nSMase2, which it inhibits in a non-competitive and selective manner. This inhibition leads to a reduction in ceramide production and a subsequent decrease in exosome secretion. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in their specific experimental systems. A thorough understanding of its mechanism of action and potential off-target effects is essential for the accurate interpretation of experimental results.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of two novel neutral sphingomyelinase 2 inhibitors in endosomal sorting and extracellular vesicle biogenesis [trillium.de]

- 3. Exosome inhibition improves response to first‐line therapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Nipping disease in the bud: nSMase2 inhibitors as therapeutics in extracellular vesicle-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Phospholipase (e.g. PLA) inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. Neutral sphingomyelinase‐2 and cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutral sphingomyelinase 2 controls exosome secretion by counteracting V-ATPase-mediated endosome acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neutral Sphingomyelinase 2 Activity and Protein Stability Are Modulated by Phosphorylation of Five Conserved Serines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nanoparticle Tracking Analysis for the Quantification and Size Determination of Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoparticle tracking analysis monitors microvesicle and exosome secretion from immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. protocols.io [protocols.io]

A Technical Guide to the Specificity of GW4869 for Neutral Sphingomyelinase 2 (nSMase2) over Acid Sphingomyelinase (aSMase)

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the pharmacological inhibitor GW4869, focusing on its specificity for neutral sphingomyelinase 2 (nSMase2) in contrast to acid sphingomyelinase (aSMase). It consolidates quantitative data, outlines experimental methodologies for assessing enzyme activity, and visualizes relevant biological and experimental pathways.

Introduction to Sphingomyelinases and this compound

Sphingomyelinases (SMases) are a class of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphocholine. Ceramide, a bioactive lipid, acts as a critical second messenger in a multitude of cellular processes, including apoptosis, cell growth, inflammation, and exosome biogenesis. Two of the most studied SMases are neutral sphingomyelinase 2 (nSMase2) and acid sphingomyelinase (aSMase).

-

Neutral Sphingomyelinase 2 (nSMase2): Encoded by the SMPD3 gene, nSMase2 is primarily associated with the plasma membrane and the Golgi apparatus. It functions optimally at a neutral pH (pH 7.4) and is implicated in cellular responses to inflammatory cytokines like TNF-α, exosome formation, and stress signaling.

-

Acid Sphingomyelinase (aSMase): Encoded by the SMPD1 gene, aSMase is predominantly a lysosomal enzyme with an optimal pH of 4.5-5.0. It plays a key role in lysosomal lipid metabolism.

This compound is a small molecule compound widely used as a pharmacological tool to investigate the roles of nSMase2. It is recognized as a specific, cell-permeable, and non-competitive inhibitor of nSMase2. Understanding its specificity is crucial for the accurate interpretation of experimental results.

Mechanism of Inhibition

This compound does not compete with the sphingomyelin substrate. Instead, it functions as a non-competitive inhibitor by interfering with the allosteric activation of nSMase2. Full enzymatic activity of nSMase2 requires the presence of the anionic phospholipid phosphatidylserine (PS). This compound is thought to act as a PS-competitive inhibitor, preventing the conformational change necessary for nSMase2 activation. This mode of action contributes to its specificity, as aSMase activation is not dependent on phosphatidylserine.

Quantitative Data: Inhibitory Potency and Specificity

The specificity of this compound for nSMase2 over aSMase is well-documented through quantitative analysis of its inhibitory concentration (IC50). A high-throughput screen first identified this compound as a selective inhibitor of nSMase2.

| Enzyme | Inhibitor | IC50 Value | Source |

| Neutral Sphingomyelinase 2 (nSMase2) | This compound | ~1 µM | Rat Brain |

| Acid Sphingomyelinase (aSMase) | This compound | No significant inhibitory activity reported |

This significant difference in potency underscores the high degree of specificity of this compound for nSMase2. Other sphingomyelin-like derivatives have also shown selectivity for nSMase2, with no significant inhibition of aSMase at concentrations up to 100 µM.

Experimental Protocols

Determining the specificity of an inhibitor like this compound involves conducting parallel enzymatic assays under conditions optimal for each target enzyme.

Protocol: nSMase2 Activity Assay (Enzyme-Coupled Fluorescent Method)

This is a common method for measuring nSMase activity in cell lysates or tissue homogenates.

Principle: The assay involves a series of coupled enzymatic reactions. First, nSMase2 hydrolyzes sphingomyelin to ceramide and phosphocholine. Next, alkaline phosphatase hydrolyzes phosphocholine to choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, H₂O₂ reacts with a probe like Amplex Red in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin, which can be quantified.

Reagents:

-

nSMase Assay Buffer: Tris-HCl buffer, pH 7.4, containing MgCl₂.

-

Enzyme Source: Cell lysate, tissue homogenate, or purified recombinant nSMase2.

-

Substrate: Sphingomyelin.

-

Coupling Enzymes: Alkaline Phosphatase, Choline Oxidase, Horseradish Peroxidase (HRP).

-

Fluorescent Probe: Amplex Red or a similar H₂O₂-sensitive dye.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Prepare the enzyme source (e.g., homogenize tissue in PBS with 0.1% NP-40, sonicate, and clarify by centrifugation).

-

In a 96-well plate, add the enzyme source.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate.

-

Initiate the reaction by adding a master mix containing the substrate (sphingomyelin), coupling enzymes, and the fluorescent probe in the nSMase assay buffer.

-

Incubate the plate at 37°C for 2-4 hours, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., excitation ~530-560 nm, emission ~590 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Protocol: aSMase Activity Assay

The protocol for aSMase is similar, with a critical modification to the reaction buffer to ensure the optimal acidic pH for the enzyme.

Principle: The principle is identical to the nSMase2 assay, relying on the detection of phosphocholine produced from sphingomyelin hydrolysis.

Reagents:

-

aSMase Assay Buffer: Acetate buffer, pH 5.0.

-

All other reagents (enzyme source, substrate, coupling enzymes, probe, inhibitor) are the same as for the nSMase2 assay.

Procedure:

-

Follow the same steps as the nSMase2 assay, but substitute the nSMase Assay Buffer (pH 7.4) with the aSMase Assay Buffer (pH 5.0) for the reaction mixture.

-

Run the assay with and without this compound to determine its effect on aSMase activity under these conditions.

Visualization of Pathways and Workflows

Signaling Pathway of nSMase2 Activation and Inhibition

The following diagram illustrates the activation of nSMase2 by TNF-α, a pathway in which this compound is frequently used as an inhibitor.

Caption: TNF-α signaling pathway leading to nSMase2 activation and its inhibition by this compound.

Lysosomal Pathway of aSMase

This diagram shows the distinct subcellular localization and function of aSMase, which is not targeted by this compound.

Caption: The lysosomal sphingomyelin catabolism pathway mediated by aSMase.

Experimental Workflow for Determining Inhibitor Specificity

This workflow outlines the comparative process for testing the inhibitory effects of this compound on both nSMase2 and aSMase.

Caption: Workflow for the comparative assessment of this compound's inhibitory activity on nSMase2 and aSMase.

Conclusion

This compound exhibits a high degree of specificity for nSMase2, with a reported IC50 of approximately 1 µM, while showing no significant inhibitory effect on aSMase. This specificity is rooted in its non-competitive mechanism of action, which interferes with the phosphatidylserine-dependent activation unique to nSMase2. The distinct subcellular localizations and pH optima of nSMase2 (plasma membrane, neutral pH) and aSMase (lysosome, acidic pH) further contribute to this selective inhibition in a cellular context. While this compound is an invaluable tool, researchers should remain aware of potential off-target effects unrelated to sphingomyelinase activity. The clear, quantitative difference in its effect on these two key enzymes solidifies the standing of this compound as a specific and reliable inhibitor for studying nSMase2-mediated biological processes.

A Technical Whitepaper on the Preliminary Studies of GW4869 in Novel Disease Models

Audience: Researchers, scientists, and drug development professionals.

Abstract

GW4869 is a cell-permeable, noncompetitive inhibitor of neutral sphingomyelinase 2 (nSMase2), a critical enzyme in the biogenesis of exosomes.[1][2][3][4] By preventing the enzymatic conversion of sphingomyelin to ceramide, this compound effectively blocks the inward budding of multivesicular bodies (MVBs) and the subsequent release of exosomes.[3][4][5] This property has established this compound as an indispensable pharmacological tool for investigating the roles of exosomes in intercellular communication across various physiological and pathological processes. This technical guide provides an in-depth overview of the core mechanism of this compound, detailed experimental protocols for its application, and a summary of key quantitative findings from its use in novel disease models, including inflammatory conditions, neurodegenerative diseases, and cancer.

Core Mechanism of Action

This compound exerts its effects by specifically targeting and inhibiting neutral sphingomyelinase (nSMase) with an IC50 of approximately 1 μM.[1][2][6] It is highly selective for neutral SMase and does not inhibit acid SMase, even at significantly higher concentrations.[1][6] The primary function of nSMase2 is to catalyze the hydrolysis of sphingomyelin into ceramide. Ceramide is a critical lipid mediator that induces negative curvature in the endosomal membrane, a necessary step for the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles (ILVs). These ILVs, upon fusion of the MVB with the plasma membrane, are released into the extracellular space as exosomes. By inhibiting nSMase2, this compound depletes the local ceramide pool required for this process, thereby arresting exosome biogenesis and secretion.

References

- 1. selleckchem.com [selleckchem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound Can Inhibit Epithelial-Mesenchymal Transition and Extracellular HSP90α in Gefitinib-Sensitive NSCLC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blockade of Exosome Generation with this compound Dampens the Sepsis-Induced Inflammation and Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of GW4869 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW4869 is a widely used pharmacological inhibitor of neutral sphingomyelinase (nSMase), particularly nSMase2. This enzyme plays a crucial role in the biogenesis of exosomes by catalyzing the hydrolysis of sphingomyelin to ceramide. By inhibiting nSMase2, this compound effectively blocks the production and release of exosomes, making it an invaluable tool for studying the physiological and pathological roles of exosomes in various biological processes. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models, summarizing key experimental parameters from the literature.

Mechanism of Action

This compound acts as a non-competitive inhibitor of neutral sphingomyelinase, with an IC50 of approximately 1 µM.[1] This inhibition prevents the formation of ceramide, a lipid essential for the inward budding of endosomal membranes to form multivesicular bodies (MVBs), the precursors to exosomes. Consequently, the release of exosomes into the extracellular space is significantly reduced.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in inhibiting exosome release.

Solubility and Vehicle Preparation

This compound is poorly soluble in aqueous solutions.[1][2] Proper preparation of the vehicle is critical for effective in vivo delivery.

Solubility Data:

Common Vehicle Formulations:

-

DMSO/Saline: A common method involves dissolving this compound in DMSO to create a stock solution, which is then diluted in sterile saline (0.9% NaCl) or PBS to the final desired concentration.[4][5] The final concentration of DMSO in the injected solution should be kept low (e.g., 0.005% to 3.75%) to minimize toxicity.[4][5][6]

-

DMSO with Methane Sulfonic Acid (MSA): For some preparations, 5% MSA is added to the DMSO stock to improve solubility before dilution.[2]

In Vivo Administration Protocols

The optimal administration protocol for this compound can vary significantly depending on the mouse model, the target tissue, and the desired biological outcome. The following tables summarize various protocols reported in the literature.

Data Presentation: this compound In Vivo Administration Protocols in Mouse Models

| Mouse Model | Dosage | Administration Route | Dosing Schedule | Vehicle | Key Findings | Reference |

| 5XFAD (Alzheimer's Disease) | 2-2.5 µg/g (60 µ g/mouse ) | Intraperitoneal (i.p.) | Every 48 hours for 6 weeks | 3.75% DMSO in 0.9% saline | Reduced serum exosomes, brain ceramide, and Aβ1-42 plaque load.[4] | [4] |

| Endotoxin-Challenged (Sepsis) | 2.5 µg/g | Intraperitoneal (i.p.) | Single dose 1 hour prior to LPS injection | 0.005% DMSO | Decreased serum exosomes by 37% and reduced pro-inflammatory cytokines.[1][5] | [1][5] |

| CLP Polymicrobial Sepsis | 2.5 µg/g | Intraperitoneal (i.p.) | Single dose before CLP surgery | 0.005% DMSO | Inhibited CLP-stimulated exosome release and dampened cardiac inflammation.[2][5] | [2][5] |

| Diabetic Mice | 1 µg/g | Intraperitoneal (i.p.) | Daily for 5 days | 0.005% DMSO | Reduced serum exosome concentration.[6] | [6] |

| Repetitive Mild Traumatic Brain Injury (rmTBI) | 1.25 mg/kg | Intraperitoneal (i.p.) | Every 48 hours | 0.9% NaCl | Alleviated cognitive impairment.[7] | [7] |

| Dim-Reared (Retinal Function) | 1.25 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | DMSO | Reduced retinal function.[8] | [8] |

| Gefitinib-Sensitive NSCLC Xenograft | 12 µg/g | Intragastric (i.g.) | Daily | 0.5% CMC-Na | Enhanced sensitivity to gefitinib.[9] | [9] |

Experimental Protocols

Protocol 1: Inhibition of Exosome Release in a Sepsis Model

This protocol is adapted from studies investigating the role of exosomes in sepsis-induced inflammation.[2][5]

Materials:

-

This compound

-

DMSO

-

Sterile PBS

-

C57BL/6 mice (10-12 weeks old)

-

Lipopolysaccharide (LPS)

Procedure:

-

Preparation of this compound Solution:

-

Administration:

-

Induction of Sepsis:

-

One hour after the this compound or vehicle injection, induce sepsis by i.p. injection of LPS (e.g., 25 µg/g).[5]

-

-

Sample Collection and Analysis:

-

Collect blood samples at a designated time point (e.g., 12 hours post-LPS injection) to measure serum exosome levels and pro-inflammatory cytokines.[5]

-

Experimental Workflow for Sepsis Model

Caption: Workflow for this compound administration in a mouse sepsis model.

Protocol 2: Long-Term Inhibition of Exosome Release in a Neurodegenerative Disease Model

This protocol is based on a study using the 5XFAD mouse model of Alzheimer's disease.[4]

Materials:

-

This compound

-

DMSO

-

Sterile 0.9% saline

-

5XFAD mice (2 months old)

Procedure:

-

Preparation of this compound Solution:

-

Administration:

-

Dosing Schedule:

-

Repeat the injections every 48 hours for a total of six weeks.[4]

-

-

Sample Collection and Analysis:

Potential Side Effects and Toxicity

While this compound is generally well-tolerated at the effective doses, it is important to monitor for potential toxicity.

-

In some studies, no obvious behavioral or health problems were observed during treatment.[4]

-

Toxicity can be assessed by measuring markers of cell injury, such as lactate dehydrogenase (LDH) levels in the serum.[5] One study reported no toxic effects of this compound at concentrations of 10 µM and 20 µM in vitro.[5]

-